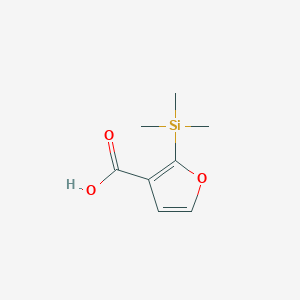
2-(trimethylsilyl)furan-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(trimethylsilyl)furan-3-carboxylic acid is an organic compound that features a furan ring substituted with a trimethylsilyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trimethylsilyl)furan-3-carboxylic acid typically involves the introduction of a trimethylsilyl group to a furan ring. One common method is the silylation of 3-furancarboxylic acid using trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(trimethylsilyl)furan-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Furan derivatives with additional oxygen-containing functional groups.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Compounds with new functional groups replacing the trimethylsilyl group.
Scientific Research Applications
2-(trimethylsilyl)furan-3-carboxylic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with unique properties.
Biological Studies: It may be used in the synthesis of biologically active molecules for medicinal research.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(trimethylsilyl)furan-3-carboxylic acid involves its reactivity due to the presence of the trimethylsilyl group and the carboxylic acid group. The trimethylsilyl group can act as a protecting group, making the compound more stable and less reactive under certain conditions. The carboxylic acid group can participate in various chemical reactions, including esterification and amidation.
Comparison with Similar Compounds
Similar Compounds
2-Furancarboxylic Acid: Lacks the trimethylsilyl group, making it more reactive and less stable.
3-Trimethylsilyl-2-furancarboxylic Acid: Similar structure but with different substitution pattern, leading to different reactivity and properties.
2,5-Furandicarboxylic Acid: Contains two carboxylic acid groups, making it more acidic and reactive.
Uniqueness
2-(trimethylsilyl)furan-3-carboxylic acid is unique due to the presence of the trimethylsilyl group, which imparts stability and specific reactivity to the compound. This makes it a valuable intermediate in organic synthesis and materials science.
Properties
Molecular Formula |
C8H12O3Si |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
2-trimethylsilylfuran-3-carboxylic acid |
InChI |
InChI=1S/C8H12O3Si/c1-12(2,3)8-6(7(9)10)4-5-11-8/h4-5H,1-3H3,(H,9,10) |
InChI Key |
FRZZLNUYZMNUMY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CO1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-phenylfuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8559011.png)
![[4-(4-Chlorophenyl)piperidin-4-yl]methanol](/img/structure/B8559022.png)
![6,7-dihydro-5H-thieno[3,2-b]pyran-2-carbaldehyde](/img/structure/B8559029.png)
![1-[6-(2,5-Dimethyl-1-pyrrolyl)-3-pyridinyl]ethanone](/img/structure/B8559034.png)
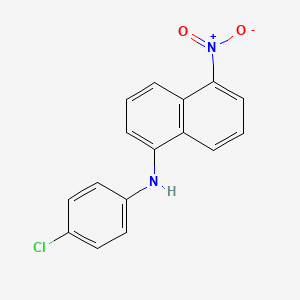
![tert-Butyl (S)-3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate](/img/structure/B8559045.png)
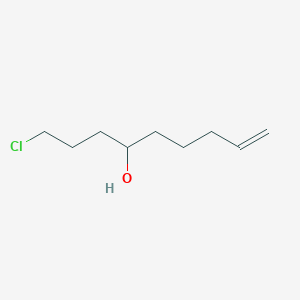
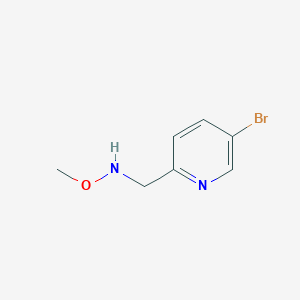
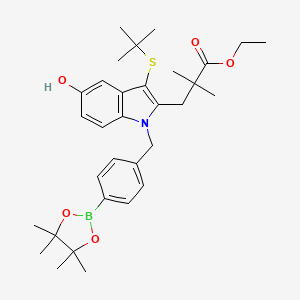
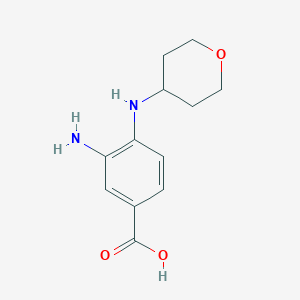
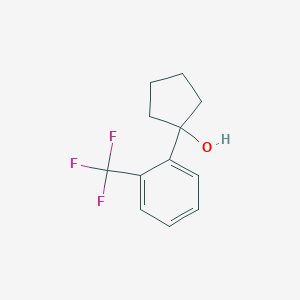

![Methyl 2-[2-[1-(formylmethyl)cyclohexyl]ethoxy]benzoate](/img/structure/B8559086.png)

